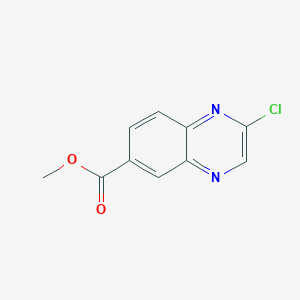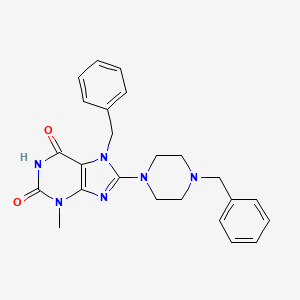
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as GW791343X, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. In recent years, GW791343X has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is permeable to cations, such as calcium and sodium. Upon binding of ATP to the receptor, it undergoes a conformational change that results in the opening of the channel and the influx of ions. This process can trigger various intracellular signaling events, such as the activation of inflammasomes and the release of cytokines. 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione blocks the ATP binding site on the receptor, which prevents the channel opening and the downstream signaling.
Biochemical and Physiological Effects:
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. For example, in a mouse model of rheumatoid arthritis, 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione reduced joint inflammation and bone erosion. In a rat model of neuropathic pain, 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione attenuated pain behaviors and reduced the expression of inflammatory mediators. In a mouse model of Alzheimer's disease, 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione improved cognitive function and reduced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages as a research tool compound. It is highly selective for the P2X7 receptor, which minimizes off-target effects. It is also potent and has a long half-life, which allows for sustained receptor blockade. However, there are some limitations to its use. It is not suitable for in vivo studies in humans due to its poor pharmacokinetic properties. It also has some toxicological concerns, such as hepatotoxicity and nephrotoxicity, which need to be considered in experimental design and interpretation.
Orientations Futures
There are several future directions for the research of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione and the P2X7 receptor. One area of interest is the development of more potent and selective antagonists that can overcome the limitations of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Another area is the investigation of the role of the P2X7 receptor in other diseases, such as cancer, infectious diseases, and psychiatric disorders. Additionally, the molecular mechanisms underlying the P2X7 receptor signaling and its interactions with other signaling pathways need to be further elucidated. These studies may provide new insights into the pathogenesis of diseases and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several steps, including the preparation of the starting materials, the formation of the purine ring, and the introduction of the benzyl and piperazine groups. The detailed procedure of the synthesis can be found in the literature, and it requires specialized skills and equipment. The purity and quality of the final product are critical for its biological activity and pharmacological properties.
Applications De Recherche Scientifique
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used as a tool compound to investigate the role of the P2X7 receptor in various biological systems. It has been shown to block the activation of the receptor by ATP, which is the endogenous ligand for the receptor. This blockade can lead to the inhibition of downstream signaling pathways, such as the inflammasome activation and the release of cytokines. Therefore, 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used to study the involvement of the P2X7 receptor in inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and chronic pain.
Propriétés
IUPAC Name |
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-27-21-20(22(31)26-24(27)32)30(17-19-10-6-3-7-11-19)23(25-21)29-14-12-28(13-15-29)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVHILYYUKKFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


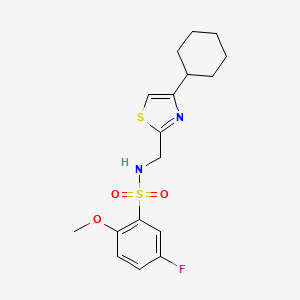
![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)

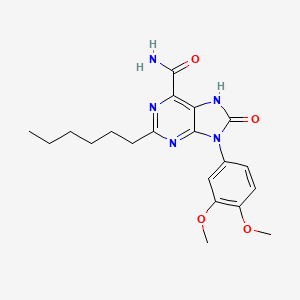
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2792443.png)
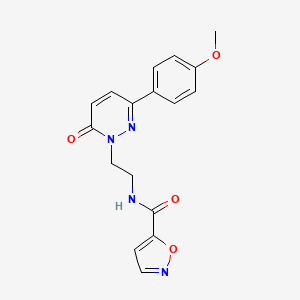
![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)
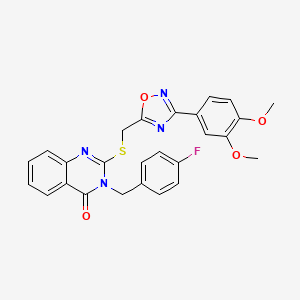
![3-Methyl-6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2792447.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2792448.png)
